An In-Depth Technical Guide to the Chemical Formula C12H16BrN5O
An In-Depth Technical Guide to the Chemical Formula C12H16BrN5O
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical and biological landscape of the molecular formula C12H16BrN5O. It is crucial to understand that a single molecular formula can represent numerous distinct chemical structures, known as isomers. This guide will explore several identified compounds corresponding to C12H16BrN5O, their chemical properties, and, where available, their biological activities and the experimental protocols used to assess them.
The Concept of Structural Isomerism for C12H16BrN5O
The molecular formula C12H16BrN5O does not define a single molecule but rather a class of compounds that share the same atomic composition. These structural isomers can exhibit vastly different chemical, physical, and biological properties due to the different arrangements and connectivity of their atoms. This structural diversity is a key concept in chemistry and drug discovery, as different isomers of a compound can have varying efficacy, toxicity, and metabolic profiles.
Representative Compounds and Their Properties
Below are details for several distinct chemical structures identified for the formula C12H16BrN5O.
This compound features an azido group, an amino group, and a bromo-substituted phenyl ring.
| Property | Value | Source |
| IUPAC Name | 2-(2-azidoethylamino)-2-(4-bromophenyl)butanamide | PubChem |
| Molecular Weight | 326.2 g/mol | PubChem |
| SMILES | CCC(C1=CC=C(C=C1)Br)(C(=O)N)NCCN=[N+]=[N-] | PubChem |
| InChI Key | Not Available | - |
| CAS Number | Not Available | - |
This structure is a substituted pyrazole linked to a pyridine ring and contains a hydrazinyl group.
| Property | Value | Source |
| IUPAC Name | 2-{--INVALID-LINK--methyl}pyridine | MolPort |
| Molecular Weight | 326.198 g/mol | MolPort |
| SMILES | COCCn1ncc(Br)c1C(NN)c2ncccc2 | MolPort |
| InChI Key | Not Available | - |
| CAS Number | Not Available | - |
This compound is a complex heterocyclic structure containing pyrazole and triazine rings.
| Property | Value | Source |
| IUPAC Name | 6-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethoxymethyl)-1,2,4-triazin-3-amine | MolPort |
| Molecular Weight | 326.198 g/mol | MolPort |
| SMILES | CCOCc1nc(N)cc(n1)-c2c(C)nc(Br)c2C | MolPort |
| InChI Key | Not Available | - |
| CAS Number | Not Available | - |
Biological Activity and Experimental Protocols
A tetrazolium derivative with the molecular formula C12H16BrN5O has been investigated for its inhibitory effect on ADP-induced platelet aggregation in vitro.[1] Platelet aggregation is a critical process in thrombosis, and its inhibition is a key mechanism for many antithrombotic drugs.
The following is a generalized protocol for assessing the antiplatelet activity of a compound, based on established methodologies.[2][3][4][5][6]
Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by Adenosine Diphosphate (ADP).
Materials:
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Freshly drawn human whole blood (anticoagulated with trisodium citrate).
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Test compound (a C12H16BrN5O isomer) dissolved in a suitable solvent (e.g., DMSO).
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Adenosine Diphosphate (ADP) solution.
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Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
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Spectrophotometer or Platelet Aggregometer.
Methodology:
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Preparation of Platelet-Rich Plasma (PRP):
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Human whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.[6]
-
The PRP is carefully collected.
-
-
Preparation of Platelet-Poor Plasma (PPP):
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The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).
-
-
Aggregation Assay:
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A sample of PRP is placed in the aggregometer cuvette and incubated at 37°C.
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The test compound (or vehicle control, e.g., DMSO) is added to the PRP and incubated for a specified time (e.g., 2-3 minutes).
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ADP is added to induce platelet aggregation.
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The change in light transmittance through the PRP is recorded over time as platelets aggregate.
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-
Data Analysis:
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The maximum platelet aggregation rate is measured within a set timeframe (e.g., 5 minutes).
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The percentage inhibition by the test compound is calculated relative to the vehicle control.
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Synthesis Considerations
The synthesis of complex heterocyclic molecules such as the isomers of C12H16BrN5O typically involves multi-step reaction sequences. While specific synthesis routes for these exact compounds are not detailed in the public literature, general methodologies for related structures provide a likely synthetic framework.
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Pyrazole Synthesis: Substituted pyrazoles are often synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
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Triazine Synthesis: Triazine rings can be formed through various cyclization reactions, often involving amidines or related nitrogen-containing precursors.
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Amide Bond Formation: The synthesis of the carboxamide derivative likely involves the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).[7]
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Suzuki Coupling: For structures involving aryl-aryl bonds, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are common methods for their formation.[7]
The development of a specific synthetic route for any of these isomers would require dedicated process research and optimization.
Conclusion
The chemical formula C12H16BrN5O represents a diverse group of compounds with potentially varied chemical and biological properties. This guide has highlighted several of these structures, providing available data on their properties and, in one instance, their biological activity as a platelet aggregation inhibitor. The provided experimental protocol for the ADP-induced platelet aggregation assay serves as a template for the biological evaluation of these and similar compounds. Further research into the synthesis, characterization, and biological screening of the various isomers of C12H16BrN5O is necessary to fully elucidate their therapeutic potential.
References
- 1. WO2022095965A1 - åæ°®åç±»è¡çç©ãå¶å¤ãå«å ¶çè¯ç©ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. gta-uk.co.uk [gta-uk.co.uk]
- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
